molecular formula C33H43N3O6 B1665140 Aplaviroc CAS No. 461443-59-4

Aplaviroc

货号 B1665140
CAS 编号: 461443-59-4
分子量: 577.7 g/mol
InChI 键: GWNOTCOIYUNTQP-FQLXRVMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Molecular Structure Analysis

Aplaviroc has a complex molecular structure with the formula C33H43N3O6 . It has a molecular weight of 577.722 g/mol . The structure includes a spiro-diketo-piperazine core, which is a key feature of this class of compounds .


Physical And Chemical Properties Analysis

Aplaviroc has a molecular formula of C33H43N3O6 and a molecular weight of 577.71 . It is recommended to be stored at 2-8°C, in sealed storage, away from moisture .

科研应用

Aplaviroc作为HIV进入抑制剂

  • CCR5拮抗作用: Aplaviroc是一种CCR5拮抗剂,通过特异性结合人类CCR5并通过变构抑制HIV进入来抑制HIV进入。已证明这种作用机制对来自各种类群以及对当前靶向逆转录酶(RT)、蛋白酶(PR)和gp41的HIV治疗耐药株有效(Demarest et al., 2005)

药物相互作用和耐荐研究

  • 药物相互作用潜力: 一项研究使用改良的库珀斯敦5 +1混合饮料来评估Aplaviroc的药物相互作用潜力,表明对CYP1A2、CYP2C9、CYP2C19或CYP2D6酶活性没有显著抑制。这表明对CYP3A同工酶的轻度抑制可能在未来的临床研究中至关重要(Johnson et al., 2006)
  • 病毒学失败和耐荐检测: 对病毒包膜的克隆分析和aplaviroc敏感性显示了治疗未经处理的受试者中耐荐的发展。这项研究为aplaviroc耐荐的出现及其对HIV治疗的影响提供了见解(Kitrinos等,2008)

药代动力学和安全性概况

  • 临床试验中的肝毒性: 由于在临床试验中观察到的严重肝毒性,Aplaviroc的临床开发已被中止。这凸显了在药物开发中考虑安全性概况的重要性(Nichols et al., 2007)
  • CCR5受体占用和抗HIV活性在体外和临床之间的关系: 该研究证明了CCR5受体占用和抗HIV活性之间的相关性,无论是在体外还是在临床环境中。它提供了对CCR5拮抗剂药代动力学的全面理解(Demarest et al., 2008)

Aplaviroc抗HIV活性的潜在增强

  • 与雷帕霉素的增强: 一项研究发现将雷帕霉素与Aplaviroc结合可增强其抗HIV活性,暗示了涉及CCR5拮抗剂的潜在新治疗策略(Latinovic et al., 2009)

性质

IUPAC Name

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNOTCOIYUNTQP-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047317
Record name Aplaviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GW873140 is a novel CCR5 receptor antagonist that binds specifically to human CCR5. It binds to human CCR5 with a unique profile as evidenced by the selective inhibition of monoclonal antibody binding. One of the many ways in which CCR5 inhibitors differ from the currently available classes of HIV drugs is that they bind to the host (CCR5 receptor), the cell, target rather than to the viral enzymes in cells like the CD4 cell.
Record name Aplaviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06497
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aplaviroc

CAS RN

461443-59-4
Record name Aplaviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461443-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aplaviroc [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461443594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aplaviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06497
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aplaviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APLAVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98B425P30V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplaviroc
Reactant of Route 2
Aplaviroc
Reactant of Route 3
Aplaviroc
Reactant of Route 4
Aplaviroc
Reactant of Route 5
Reactant of Route 5
Aplaviroc
Reactant of Route 6
Aplaviroc

Citations

For This Compound
1,330
Citations
WG Nichols, HM Steel, T Bonny… - Antimicrobial agents …, 2008 - Am Soc Microbiol
Aplaviroc (APL) was a new CCR5 antagonist that was investigated in two dose-ranging studies with antiretroviral therapy-naïve, human immunodeficiency virus-infected adults: …
Number of citations: 200 journals.asm.org
ASCENT study team - Antiviral therapy, 2008 - journals.sagepub.com
Background This Phase IIb study explored the antiviral activity and safety of the investigational CCR5 antagonist aplaviroc (APL) in antiretroviral-naive patients harbouring R5-tropic …
Number of citations: 25 journals.sagepub.com
P Yeni, A Lamarca, D Berger, P Cimoch… - HIV …, 2009 - Wiley Online Library
Background This phase IIb study explored the antiviral activity and safety of the investigational CC chemokine receptor 5 (CCR5) antagonist aplaviroc (APL) in antiretroviral‐naïve …
Number of citations: 18 onlinelibrary.wiley.com
JF Demarest, H Amrine-Madsen… - Antimicrobial agents …, 2009 - Am Soc Microbiol
The CCR102881 (ASCENT) study evaluated the antiviral activity of the novel CCR5 entry inhibitor aplaviroc plus a fixed-dose combination of lamivudine-zidovudine (Combivir) in drug-…
Number of citations: 18 journals.asm.org
KK Adkison, A Shachoy‐Clark, L Fang… - British journal of …, 2006 - Wiley Online Library
Aims This study assessed the effects of the CYP3A inhibitors lopinavir/ritonavir (LPV/r) on the steady‐state pharmacokinetics (PK) of aplaviroc (APL), a CYP3A4 substrate, in healthy …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
KM Nolan, GQ Del Prete, APO Jordan… - Journal of …, 2009 - Am Soc Microbiol
… evaluated, including aplaviroc. In addition, by using combinations of aplaviroc and CCR5 … show that Δ9-12a was capable of using aplaviroc-bound receptor for entry. These findings …
Number of citations: 36 journals.asm.org
BM Johnson, IH Song, KK Adkison… - The Journal of …, 2006 - Wiley Online Library
… of aplaviroc to alter the pharmacokinetics of CYP probe substrates in vivo, using the Cooperstown 5+1 cocktail, 10 and to assess the steady-state pharmacokinetics of aplaviroc (400 mg …
Number of citations: 30 accp1.onlinelibrary.wiley.com
H Nakata, SM Steinberg, Y Koh, K Maeda… - Antimicrobial agents …, 2008 - Am Soc Microbiol
Aplaviroc (AVC), an experimental CCR5 inhibitor, potently blocks in vitro the infection of R5-tropic human immunodeficiency virus type 1 (R5-HIV-1) at subnanomolar 50% inhibitory …
Number of citations: 42 journals.asm.org
KM Kitrinos, H Amrine-Madsen, DM Irlbeck… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… Clonal analyses of the viral envelope tropism, aplaviroc susceptibility, and env sequencing … aplaviroc or lopinavir-ritonavir was not observed at the population level. However, aplaviroc …
Number of citations: 35 journals.asm.org
JF Demarest, SS Sparks, K Schell… - The Journal of …, 2008 - Wiley Online Library
Aplaviroc (GW873140) binds specifically to human cellular … In vitro studies show that aplaviroc selectively inhibits the … CCR5 receptor occupancy was aplaviroc concentration—…
Number of citations: 13 accp1.onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。